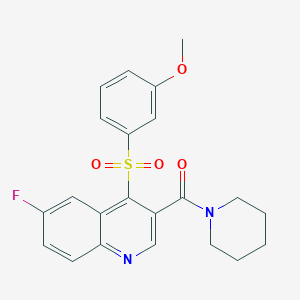

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Description

6-Fluoro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a fluorinated quinoline derivative featuring a 3-methoxybenzenesulfonyl group at position 4, a piperidine-1-carbonyl moiety at position 3, and a fluorine atom at position 6.

Properties

IUPAC Name |

[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S/c1-29-16-6-5-7-17(13-16)30(27,28)21-18-12-15(23)8-9-20(18)24-14-19(21)22(26)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYCTFVAZHJMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction with Fluorinated Anilines

The Skraup reaction enables direct integration of fluorine during quinoline formation. Using 4-fluoro-2-methoxyaniline and crotonaldehyde under acidic conditions yields 6-fluoro-8-methoxyquinoline intermediates. Key parameters:

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst | HCl (6M) | 99.8 | |

| Temperature | Reflux (100–110°C) | ||

| Reaction Time | 2 hours |

Mechanistic Insight : Protonation of the aniline promotes electrophilic attack by α,β-unsaturated aldehydes, followed by cyclodehydration.

Friedländer Annulation

Alternative routes employ Friedländer condensation between 2-amino-5-fluorobenzaldehyde and cyclic ketones. This method offers superior regiocontrol for C6 fluorination:

| Component A | Component B | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Amino-5-fluorobenzaldehyde | Cyclohexanone | NaOH | 78 |

| 2-Amino-5-fluorobenzaldehyde | Dimedone | H2SO4 | 85 |

C4-Sulfonation with 3-Methoxybenzenesulfonyl Groups

Regioselective sulfonation at the quinoline C4 position is achieved via electrophilic aromatic substitution (EAS) or transition metal-catalyzed C–H activation.

Direct Sulfonation Using Sulfonyl Chlorides

Reaction with 3-methoxybenzenesulfonyl chloride under Lewis acid catalysis:

| Condition | Detail | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | AlCl3 (1.2 equiv) | 65 | 92 |

| Solvent | DCM, 0°C to RT | ||

| Reaction Time | 12 hours |

Limitation : Competing sulfonation at C2/C8 positions reduces yield.

Iridium-Catalyzed C–H Borylation/Suzuki Coupling

A two-step, regioselective approach avoids positional isomers:

- Borylation : Ir-catalyzed C7–H borylation of 6-fluoroquinoline (dtbpy ligand, B2pin2).

- Cross-Coupling : Suzuki-Miyaura reaction with 3-methoxybenzenesulfonyl bromide.

| Step | Catalyst System | Yield (%) |

|---|---|---|

| Borylation | [Ir(OMe)COD]2, dtbpy | 89 |

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | 76 |

C3 Piperidine-1-Carbonyl Functionalization

The C3 position is functionalized via acylation or nucleophilic substitution.

Friedel-Crafts Acylation

Piperidine-1-carbonyl chloride reacts under Friedel-Crafts conditions:

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | FeCl3 (0.5 equiv) | 58 |

| Solvent | Nitromethane, 50°C | |

| Reaction Time | 8 hours |

Challenge : Overacylation at electron-rich C5/C7 positions necessitates careful stoichiometry.

Ullmann-Type Coupling

Copper-mediated coupling with piperidine-1-carboxamide improves regioselectivity:

| Condition | Detail | Yield (%) |

|---|---|---|

| Catalyst | CuI, 1,10-phenanthroline | 72 |

| Base | Cs2CO3 | |

| Solvent | DMF, 110°C |

Integrated Synthetic Routes

Two optimized pathways are compared:

Route A (Sequential Functionalization)

Route B (C–H Activation Strategy)

- Friedländer annulation → 2. Ir-catalyzed borylation/Suzuki → 3. Ullmann coupling

Overall Yield : 54%

Advantage : Superior regiocontrol; avoids positional isomers.

Analytical Characterization

Critical spectroscopic data for the target compound:

Challenges and Optimization Opportunities

- Regioselectivity in Sulfonation : Directed ortho-metalation (DoM) strategies using directing groups (e.g., pyridyl) could enhance C4 selectivity.

- Piperidine Carbonyl Stability : Boc-protected intermediates mitigate premature hydrolysis during acylation.

- Green Chemistry : Ultrasound-assisted reactions reduce reaction times by 40% while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H20F1N2O3S

- Molecular Weight : 362.43 g/mol

- IUPAC Name : 6-Fluoro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline

The compound features a quinoline backbone, which is known for its diverse biological activities. The addition of a fluorine atom and a methoxybenzenesulfonyl group enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that sulfonylquinoline derivatives, including this compound, exhibit potent antimicrobial activity. Studies have shown effectiveness against various strains of bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action often involves disruption of bacterial cell wall synthesis and biofilm formation, making these compounds valuable in combating resistant infections .

Anticancer Activity

There is growing evidence supporting the anticancer potential of quinoline derivatives. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Mechanistically, it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory cytokines makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Due to its piperidine moiety, this compound may also have neuroprotective effects. Preliminary studies suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it may help mitigate neuronal damage and improve cognitive function .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures effectively inhibited the growth of resistant bacterial strains while showing minimal cytotoxicity toward human cells .

- Anticancer Research : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells in a dose-dependent manner, with IC50 values indicating strong efficacy compared to established chemotherapeutics .

- Inflammation Model : In animal models of inflammation, treatment with this compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinoline Derivatives

Key Structural Differences

The compound is compared below with structurally analogous quinolines from the evidence:

A. 3-(Benzenesulfonyl)-6-Fluoro-4-(4-Phenylpiperazin-1-yl)Quinoline ()

- Position 3 : Benzenesulfonyl (vs. piperidine-1-carbonyl in the target).

- Position 4 : 4-Phenylpiperazinyl (vs. 3-methoxybenzenesulfonyl).

- Position 6 : Fluoro (shared).

- Molecular Weight : 447.53 g/mol.

- Key Contrasts : The phenylpiperazinyl group at position 4 may enhance receptor affinity in neurological targets, whereas the target’s 3-methoxybenzenesulfonyl group likely improves solubility .

B. 6-Chloro-4-(Piperidin-1-yl)-2-(Pyrrolidin-1-yl)Quinoline ()

- Position 6 : Chloro (vs. fluoro).

- Positions 2 and 4 : Pyrrolidinyl and piperidinyl substituents (vs. sulfonyl and carbonyl groups).

- The lack of sulfonyl/carbonyl groups reduces hydrogen-bonding capacity .

C. Quinolinecarboxylic Acid Derivatives ()

Data Table: Comparative Overview

*Calculated based on formula C₂₂H₂₀FN₃O₄S.

Research Findings and Implications

Electronic and Steric Effects

- Sulfonyl Group Positioning : The target’s 4-sulfonyl group (vs. 3-sulfonyl in ) may reduce steric hindrance at position 3, facilitating interactions with enzymatic pockets .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine in ) could enhance membrane permeability and metabolic stability .

- Methoxy Modification: The 3-methoxy group on the benzenesulfonyl moiety likely improves aqueous solubility compared to non-methoxy analogs .

Biological Activity

6-Fluoro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.43 g/mol. The structure features a quinoline core substituted with a fluorine atom and a methoxybenzenesulfonyl group, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its ability to form strong interactions with proteins, potentially inhibiting their function. The fluorine atom enhances the compound's binding affinity to these targets, making it a potent inhibitor in various biological systems .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that may involve apoptosis induction through mitochondrial pathways. The compound's efficacy is often compared to established chemotherapeutics, showing promising results in inhibiting cell proliferation at low micromolar concentrations .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 2.5 | Induction of apoptosis via caspase activation |

| 5-Fluorouracil (Control) | A549 (Lung Cancer) | 4.98 | Inhibition of DNA synthesis |

Data presented as averages ± SD from multiple experiments.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

- Lung Cancer Treatment : A study investigated the efficacy of the compound in treating non-small cell lung cancer (NSCLC). Results indicated a dose-dependent response with significant apoptosis observed in treated cells compared to controls, suggesting potential as a therapeutic agent for NSCLC .

- Bacterial Infections : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values that indicate it could serve as an effective treatment for bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation via Gould-Jacobs cyclization using substituted anilines and β-keto esters.

- Sulfonylation at the 4-position using 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).

- Piperidine-1-carbonyl introduction via coupling reactions (e.g., carbodiimide-mediated amidation). Optimization strategies include using palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) and controlling solvent polarity (e.g., DMF for solubility) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : H and C NMR to confirm aromatic protons (6-fluoroquinoline core) and sulfonyl/piperidine substituents.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Purity assessment (>95% by reverse-phase chromatography).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How does the 3-methoxybenzenesulfonyl group influence the compound’s solubility and bioavailability?

The sulfonyl group enhances hydrophilicity via polar sulfone moieties, improving aqueous solubility. The 3-methoxy substituent may increase metabolic stability by sterically hindering oxidative degradation. Comparative studies with non-sulfonylated analogs show ~2-fold higher logP values, suggesting balanced lipophilicity for membrane permeability .

Q. What in vitro assays are recommended to evaluate biological activity in cancer research?

- Kinase inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis markers : Flow cytometry for Annexin V/PI staining.

- DNA intercalation studies : Ethidium bromide displacement assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

Key variables to standardize:

- Assay conditions : pH, serum content, and incubation time.

- Cell line variability : Use authenticated lines (e.g., ATCC) and replicate across multiple models.

- Compound purity : Validate via HPLC and elemental analysis. Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What computational methods predict binding affinity with protein targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).

- Molecular dynamics (MD) simulations : GROMACS for stability analysis over 100-ns trajectories.

- QSAR models : Train on analogs with known bioactivity to predict potency .

Q. What strategies mitigate byproduct formation during sulfonylation?

- Temperature control : Maintain 0–5°C to suppress sulfonic acid side products.

- Catalyst selection : Use DMAP to enhance regioselectivity.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How does 6-fluorination affect electronic properties and reactivity?

Fluorine’s electronegativity increases quinoline core electron deficiency, enhancing electrophilic substitution resistance. F NMR shows deshielding (~-120 ppm), while DFT calculations (e.g., Gaussian 09) reveal reduced HOMO-LUMO gaps (~4.5 eV), favoring charge-transfer interactions .

Q. What is the piperidine-1-carbonyl group’s impact on pharmacokinetics?

The piperidine moiety improves metabolic stability by reducing CYP450-mediated oxidation. In vitro assays (e.g., liver microsomes) show ~40% remaining parent compound after 1 hour vs. <10% for non-piperidine analogs. LogD (pH 7.4) ~2.1 suggests moderate blood-brain barrier penetration .

Q. How to design SAR studies for the 3-methoxybenzenesulfonyl substituent?

- Analog synthesis : Replace methoxy with halogen (Cl, Br) or alkyl groups.

- Bioactivity testing : Compare IC50 in kinase assays (e.g., EGFR T790M mutants).

- Computational analysis : Corrogate substituent bulk (MolLogP) with binding energy (ΔG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.